4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide
Description
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN2O2/c22-19-10-3-15(11-20(19)23)13-28-18-8-4-16(5-9-18)21(27)26-25-12-14-1-6-17(24)7-2-14/h1-12H,13H2,(H,26,27)/b25-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOXCCWIXLROLL-BRJLIKDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substitution Impact :
- Arylidene Group : The 4-fluorophenyl group introduces moderate electronegativity and steric bulk, balancing solubility and interaction with hydrophobic enzyme pockets. Compounds with bulkier substituents (e.g., pyrazolyl groups in ) may exhibit altered selectivity .
Physicochemical Properties
Data from analogous compounds suggest the following trends:
Q & A
Q. What are the optimal synthetic routes and coupling reagents for synthesizing this benzohydrazide derivative?
The compound can be synthesized via a multi-step approach:
Amide bond formation : React 4-[(3,4-dichlorobenzyl)oxy]benzoic acid with 4-fluorobenzaldehyde hydrazone using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to minimize side reactions .
Hydrazone formation : Ensure E-configuration by refluxing in ethanol with a catalytic amount of glacial acetic acid, as seen in analogous hydrazide-hydrazone syntheses .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields high-purity product (>95%).
Q. How should researchers characterize the compound’s structural and purity parameters?
- Spectroscopic methods :
- IR : Confirm carbonyl (C=O, ~1650–1680 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Verify substituent integration (e.g., dichlorobenzyl aromatic protons at δ 7.2–7.8 ppm, fluorophenyl protons at δ 7.0–7.4 ppm) .
- Elemental analysis : Ensure <1% deviation from theoretical C, H, N values .
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating antiparasitic activity, and how does this compound compare to existing derivatives?
-
Assay design : Test against Trypanosoma brucei (bloodstream form) and Leishmania infantum using Alamar Blue assays. Incubate compounds at 37°C for 72 hours under 5% CO₂ .
-
Activity comparison :
Compound T. brucei EC₅₀ (µM) L. infantum EC₅₀ (µM) Selectivity Index (vs. macrophages) Target compound To be determined To be determined >10 (if similar to A14 ) A14 (analog) 2.31 6.14 >10 -
Mechanistic insights : Perform ROS (reactive oxygen species) assays and mitochondrial membrane potential measurements to identify parasiticidal pathways .
Q. How can computational methods enhance SAR (structure-activity relationship) studies for this compound?
- Docking simulations : Use AutoDock Vina to model interactions with T. brucei trypanothione reductase (PDB: 2W0H). Prioritize residues like Cys52 and His461′ for hydrogen bonding with the hydrazone moiety .
- DFT calculations : Analyze electron distribution in the dichlorobenzyl and fluorophenyl groups to predict redox activity. High electrophilicity index (>3.5 eV) correlates with enhanced antiparasitic activity .
- MD simulations : Assess stability of compound-protein complexes over 100 ns to identify persistent binding modes .
Q. What strategies mitigate fluorescence quenching in spectroscopic studies of this compound?
- Optimized conditions : Use pH 5.0 phosphate buffer (25°C) to maximize fluorescence intensity (λex = 340 nm, λem = 380 nm). Avoid polar aprotic solvents (e.g., DMSO) due to quenching effects .
- Metal interference : Pre-treat samples with EDTA (1 mM) to chelate trace metal ions (e.g., Pb²⁺, Cu²⁺) that quench fluorescence .
Methodological Considerations
Q. How should contradictory data on solvent effects in fluorescence studies be resolved?
- Systematic screening : Test solvents (methanol, ethanol, acetonitrile) across pH 2–10. Polar protic solvents (ethanol) generally enhance quantum yield due to hydrogen bonding with the hydrazone group .
- Statistical validation : Use ANOVA to compare fluorescence intensities (n=3 replicates) and identify significant outliers (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
